molecular formula C13H7ClFNO5 B1487984 3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid CAS No. 1305288-69-0

3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid

Cat. No.: B1487984
CAS No.: 1305288-69-0
M. Wt: 311.65 g/mol
InChI Key: WBTNXINTVRLQEJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid is a complex organic compound characterized by its molecular formula C13H7ClFNO5. This compound features a benzene ring substituted with a chloro group, a fluoro group, and a nitro group, along with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid typically involves multiple steps, starting with the nitration of 3-fluorophenol to produce 3-fluoro-2-nitrophenol. This intermediate is then reacted with chlorobenzene in the presence of a strong base to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group enhances its reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

  • 3-Chloro-4-fluoronitrobenzene: Similar in structure but lacks the benzoic acid moiety.

  • Oxyfluorfen: A related compound used as a herbicide, featuring additional fluorine atoms.

Properties

IUPAC Name

3-chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO5/c14-8-6-7(13(17)18)4-5-10(8)21-11-3-1-2-9(15)12(11)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTNXINTVRLQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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